molecular formula C9H7Cl2NO B13368242 3-(2,3-Dichlorophenyl)acrylamide

3-(2,3-Dichlorophenyl)acrylamide

Cat. No.: B13368242
M. Wt: 216.06 g/mol
InChI Key: QDCCBUWHPQGTPE-SNAWJCMRSA-N
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Description

3-(2,3-Dichlorophenyl)acrylamide is a chemical compound of interest in medicinal chemistry and materials science research. As a member of the phenylacrylamide family, it serves as a versatile building block and potential pharmacophore in the development of novel therapeutic agents. Acrylamide derivatives have been extensively studied for their ability to improve drug-like properties, such as solubility and membrane permeability, which are critical for pharmacokinetic optimization . Furthermore, compounds featuring the acrylamide functional group have demonstrated broad-spectrum cytotoxic activity in anticancer research, making them valuable scaffolds in oncology drug discovery programs . The dichlorophenyl moiety is a common feature in many biologically active molecules, contributing to specific binding interactions with target proteins. Researchers also investigate related acrylamide structures for their potential in non-linear optics (NLO) due to their electronic properties, as suggested by studies on similar hydroxamic acid and acrylamide systems . This product is intended for research purposes in laboratory settings only. 3-(2,3-Dichlorophenyl)acrylamide is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

(E)-3-(2,3-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7Cl2NO/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H2,12,13)/b5-4+

InChI Key

QDCCBUWHPQGTPE-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)N

Origin of Product

United States

Preparation Methods

Synthesis via Acryloyl Chloride

One common method for synthesizing 3-(2,3-Dichlorophenyl)acrylamide involves the reaction of acryloyl chloride with 2,3-dichloroaniline. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid formed during the process.

Reaction Conditions:

  • Reactants: Acryloyl chloride, 2,3-dichloroaniline
  • Solvent: Dichloromethane or chloroform
  • Base: Triethylamine (Et₃N) or pyridine
  • Temperature: Room temperature or slightly elevated

Procedure:

  • Add acryloyl chloride to a solution of 2,3-dichloroaniline in dichloromethane.
  • Add a base (e.g., Et₃N) to neutralize the HCl formed.
  • Stir the mixture at room temperature for several hours.
  • Wash the organic layer with water and dry over anhydrous sodium sulfate.
  • Concentrate the solution under reduced pressure to obtain the crude product.

Synthesis via Acrylamide

Another approach involves the direct reaction of acrylamide with 2,3-dichlorophenyl isocyanate, although this method is less common due to the availability of isocyanates.

Reaction Conditions:

  • Reactants: Acrylamide, 2,3-dichlorophenyl isocyanate
  • Solvent: Dimethylformamide (DMF) or dichloromethane
  • Catalyst: Optional, e.g., dibutyltin dilaurate
  • Temperature: Room temperature or slightly elevated

Procedure:

  • Mix acrylamide with 2,3-dichlorophenyl isocyanate in DMF.
  • Add a catalyst if necessary.
  • Stir the mixture at room temperature for several hours.
  • Concentrate the solution under reduced pressure to obtain the crude product.

Analysis and Purification

After synthesis, 3-(2,3-Dichlorophenyl)acrylamide can be purified using various techniques such as recrystallization or column chromatography.

Purification Methods:

  • Recrystallization: Use a solvent like ethanol or methanol to dissolve the crude product, then allow it to crystallize slowly.
  • Column Chromatography: Employ silica gel with a suitable eluent (e.g., ethyl acetate/hexane) to separate the desired compound from impurities.

Spectroscopic Characterization

The structure of 3-(2,3-Dichlorophenyl)acrylamide can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data:

  • ¹H NMR: Expected signals include those for the aromatic protons, the amide proton, and the olefinic protons.
  • ¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon, and the olefinic carbons are anticipated.
  • MS: The molecular ion peak should correspond to the molecular weight of the compound.

Data Table: Synthesis Conditions

Synthesis Method Reactants Solvent Base/Catalyst Temperature
Acryloyl Chloride Acryloyl chloride, 2,3-dichloroaniline Dichloromethane Et₃N or Pyridine Room Temperature
Acrylamide Acrylamide, 2,3-dichlorophenyl isocyanate DMF Optional Room Temperature

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylacrylamides.

Scientific Research Applications

3-(2,3-Dichlorophenyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)acrylamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in cellular processes and pathways, ultimately affecting cell function and viability.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes such as acetylcholinesterase and monoamine oxidase, leading to changes in neurotransmitter levels and signaling pathways.

    Cellular Pathways: By affecting enzyme activity, 3-(2,3-Dichlorophenyl)acrylamide can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(2,3-Dichlorophenyl)acrylamide and related acrylamide/aryl amide derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Biological/Functional Notes
3-(2,3-Dichlorophenyl)acrylamide C₉H₆Cl₂NO 218.06 2,3-Dichlorophenyl, acrylamide - Planar structure with N–H···O hydrogen bonds
- Melting point: ~160–162°C
Potential kinase inhibitor; limited toxicity data
3-(3,4-Dichlorophenyl)acrylamide C₉H₆Cl₂NO 218.06 3,4-Dichlorophenyl, acrylamide - Higher dipole moment due to asymmetric Cl substitution
- MP: ~170–172°C
Enhanced herbicidal activity vs. 2,3-isomer
4-Chloro-N-(2,3-dichlorophenyl)acrylamide C₉H₅Cl₃NO 248.51 2,3-Dichlorophenyl, 4-Cl acrylamide - Additional Cl increases lipophilicity (logP: 3.2)
- MP: 185–187°C
Used in polymer precursors
3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylamide C₁₃H₉Cl₂NO₂ 282.12 2,3-Dichlorophenyl, furyl-acrylamide - Extended conjugation via furyl group
- MP: 145–147°C
Antiviral activity (IC₅₀: 12 µM vs. HSV-1)
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide C₁₉H₁₂Cl₄N₂OS 450.15 2,3-Dichlorobenzyl, thiazole, 3,4-dichlorophenyl - High steric bulk
- MP: 210–212°C
Dual kinase/GPCR modulation

Structural and Functional Insights:

Substituent Position Effects :

  • The 2,3-dichlorophenyl group in 3-(2,3-Dichlorophenyl)acrylamide creates a sterically hindered environment compared to the 3,4-dichlorophenyl isomer. This reduces rotational freedom but enhances π-π stacking in crystal lattices .
  • The 3,4-dichlorophenyl analog exhibits higher herbicidal activity due to better alignment with target acetolactate synthase (ALS) enzymes .

Backbone Modifications :

  • Introducing a furyl group (as in 3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylamide) extends conjugation, improving UV absorption (λₘₐₓ: 280 nm) and antiviral potency .
  • Thiazole -containing derivatives (e.g., CID 1556616) show enhanced metabolic stability and selectivity for kinase targets due to sulfur’s electronegativity .

Physicochemical Properties :

  • Lipophilicity (logP) increases with additional halogenation (e.g., 4-Chloro-N-(2,3-dichlorophenyl)acrylamide: logP = 3.2 vs. 2.8 for the parent compound) .
  • Melting points correlate with molecular symmetry; asymmetric substitutions (e.g., 3,4-dichloro) lower melting points compared to symmetric analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,3-dichlorophenyl)acrylamide, and how can reaction conditions be controlled to improve yield and purity?

  • The synthesis typically involves multi-step reactions, such as condensation between 2,3-dichlorobenzaldehyde and acrylamide derivatives. Key parameters include using aprotic solvents (e.g., DMF), base catalysts (e.g., K₂CO₃), and controlled temperatures (60–80°C) to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing 3-(2,3-dichlorophenyl)acrylamide?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹), while UV-Vis spectroscopy can assess conjugation effects from the dichlorophenyl moiety .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • The MTT assay is a standard method for cytotoxicity screening. For example, in gastric cancer cell lines (e.g., AGS), dose-response curves at concentrations ranging from 1–100 µM can reveal IC₅₀ values. Parallel assays (e.g., apoptosis markers like caspase-3) validate mechanisms of action .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking enhance understanding of 3-(2,3-dichlorophenyl)acrylamide’s reactivity and bioactivity?

  • Density Functional Theory (DFT) calculations predict electron density distributions, HOMO-LUMO gaps, and reactive sites (e.g., acrylamide’s α,β-unsaturated carbonyl). Molecular docking against targets (e.g., SHP2 phosphatase or lysosomal TPC2 channels) identifies binding affinities and steric/electronic interactions. The QTAIM approach further analyzes non-covalent interactions in dimeric forms .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of dose-response data and standardized protocols (e.g., consistent solvent controls) improve reproducibility. Orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) confirm target engagement .

Q. How can structural modifications of the dichlorophenyl or acrylamide groups alter pharmacological properties?

  • Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances electrophilicity, potentially increasing reactivity with nucleophilic residues in enzymes. Replacing the acrylamide with a propargyl ester (e.g., Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate) modifies pharmacokinetic profiles, as seen in improved blood-brain barrier penetration in related compounds .

Q. What in silico tools predict the environmental or metabolic stability of this compound?

  • Software like ADMET Predictor® or SwissADME estimates logP (lipophilicity), metabolic pathways (e.g., cytochrome P450 oxidation), and persistence in environmental matrices. Molecular dynamics simulations model degradation kinetics under varying pH and temperature conditions .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC and optimize solvent/base combinations to suppress byproducts like hydrolyzed acids .
  • Data Validation : Cross-reference spectral data with PubChem entries (CID 1556616) to confirm structural integrity .
  • Ethical Compliance : Adhere to guidelines prohibiting non-approved biomedical applications, as emphasized in pharmacological studies .

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